molecular formula C10H10BrClO2 B13945880 Methyl 2-bromo-2-(4-chlorophenyl)propanoate CAS No. 1034912-40-7

Methyl 2-bromo-2-(4-chlorophenyl)propanoate

Cat. No.: B13945880
CAS No.: 1034912-40-7
M. Wt: 277.54 g/mol
InChI Key: MCRQAVDSGNJFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-chlorophenyl)propanoate can be synthesized through the esterification of 2-bromo-2-(4-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions with a stoichiometric amount of reducing agent.

    Oxidation: Performed in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate.

Major Products Formed

    Nucleophilic substitution: Products include substituted propanoates depending on the nucleophile used.

    Reduction: The major product is 2-bromo-2-(4-chlorophenyl)propanol.

    Oxidation: The major product is 2-bromo-2-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-bromo-2-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-chlorophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the phenyl and chlorine substituents.

    Methyl 2-(4-bromo-2-chlorophenoxy)propanoate: Contains a similar phenyl ring with bromine and chlorine substituents but differs in the position of the ester group.

Uniqueness

Methyl 2-bromo-2-(4-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

1034912-40-7

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-bromo-2-(4-chlorophenyl)propanoate

InChI

InChI=1S/C10H10BrClO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

MCRQAVDSGNJFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.